Scaffold Minimalism Advantage
1-Aminobicyclo[2.2.1]heptan-2-one (free base MW 125.17 g/mol) is the least substituted, lowest-molecular-weight compound among bridgehead amino-ketone norbornane derivatives. Compared to the closest analog 1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one (MW 153.22 g/mol), the target compound is 28.05 Da (18.3%) lighter . Relative to 3-endo-aminocamphor hydrochloride (3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one HCl, MW 203.71 g/mol), the difference is 78.54 Da (38.6% heavier) . This lower mass and absence of methyl substituents provide a cleaner fragment for elaboration with greater synthetic degrees of freedom, making it preferable as a starting scaffold where minimal steric pre-organization is desired [1].
| Evidence Dimension | Molecular weight (free base, g/mol) as measure of scaffold minimalism |
|---|---|
| Target Compound Data | 125.17 g/mol (C₇H₁₁NO); 0 rotatable bonds; complexity index 166 |
| Comparator Or Baseline | 1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one: 153.22 g/mol (C₉H₁₅NO); 3-endo-Aminocamphor HCl: 203.71 g/mol (C₁₀H₁₇NO·HCl); Deitiforin (free base): 153.26 g/mol (C₉H₁₇N) |
| Quantified Difference | 18.3% lighter than 7,7-dimethyl analog; 38.6% lighter than aminocamphor; 28 Da advantage over deitiforin |
| Conditions | Computed physicochemical properties; vendor and database specifications |
Why This Matters
For fragment-based screening and SAR campaigns, lower MW correlates with higher ligand efficiency potential and greater scope for synthetic elaboration without exceeding lead-like MW thresholds.
- [1] Tishchenko SA et al. ChemistrySelect. 2025;10(20):e05689. Comparative synthesis and reactivity of 1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one; notes on scaffold substitution effects. View Source
